1-(3-Bromo-5-nitrophenyl)piperidine

Description

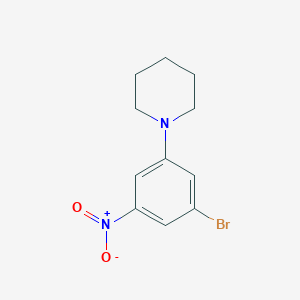

1-(3-Bromo-5-nitrophenyl)piperidine is a halogenated and nitrated piperidine derivative with the molecular formula C₁₂H₁₅BrN₂O₂ and a molecular weight of 299.17 g/mol . Its structure features a piperidine ring substituted at the 1-position with a 3-bromo-5-nitrophenyl group.

The bromine and nitro substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

1-(3-bromo-5-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-6-10(8-11(7-9)14(15)16)13-4-2-1-3-5-13/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSLMJBGRSETJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromo-5-nitrophenyl)piperidine typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 3-nitroaniline to yield 3-bromo-5-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine under appropriate reaction conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(3-Bromo-5-nitrophenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-Bromo-5-aminophenyl)piperidine, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-5-nitrophenyl)piperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

Medicine: Research into the pharmacological properties of this compound and its derivatives has shown potential in the development of new therapeutic agents. It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrophenyl)piperidine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs: Brominated Nitrophenyl Piperidines

Several structurally related compounds share the brominated nitrophenyl-piperidine scaffold. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 1-(3-Bromo-5-nitrophenyl)piperidine | C₁₂H₁₅BrN₂O₂ | 299.17 | 2279123-06-5 | Parent compound |

| 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine | C₁₂H₁₅BrN₂O₂ | 299.17 | 2566172-58-3 | Methyl group at position 4 on the ring |

| 1-(3-Bromobenzoyl)piperidine | C₁₂H₁₄BrNO | 268.15 | Not specified | Benzoyl group instead of nitrophenyl |

| 3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine | C₁₂H₁₇BrN₂O₂S | 333.24 | 1307532-78-0 | Sulfonyl linker and pyridine core |

Key Findings :

- Replacing the nitrophenyl group with a benzoyl group (e.g., 1-(3-Bromobenzoyl)piperidine) removes nitro-related resonance effects, reducing electron-withdrawing properties and altering metabolic stability .

- Sulfonyl-linked derivatives (e.g., 3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine) introduce polar functional groups, enhancing solubility but possibly reducing membrane permeability .

Electronic and Steric Effects: Piperidine vs. Other Amines

Piperidine derivatives exhibit distinct electronic properties compared to smaller or larger heterocycles:

| Substituent Group | Electron-Donating Strength | Steric Hindrance | Resonance Effects |

|---|---|---|---|

| 1-Pyrrolidino (5-membered) | Strongest donor | Low | Enhanced resonance with aryl |

| 1-Piperidino (6-membered) | Moderate donor | High | Steric inhibition of resonance |

| N,N-Diethylamino | Weak donor | Moderate | Minimal steric interference |

Key Findings :

- The piperidine ring in this compound adopts a chair conformation, causing a 33° twist between the CNC plane and the benzene ring. This steric hindrance reduces resonance stabilization compared to pyrrolidine analogs .

- The nitro group further withdraws electron density, amplifying the compound’s electrophilic character. In contrast, pyrrolidine derivatives (e.g., N-(p-nitrophenyl)pyrrolidine) exhibit stronger electron donation and higher εmax values in UV-Vis spectra due to reduced steric constraints .

Pharmacological Analogs: Piperidine-Based Psychoactive Compounds

Piperidine is a core structure in several psychoactive agents, including phencyclidine (PCP) derivatives:

| Compound Name | Key Structural Feature | Pharmacological Effect |

|---|---|---|

| Phencyclidine (PCP) | 1-(1-Phenylcyclohexyl)piperidine | NMDA receptor antagonism, hallucinogenic |

| TCP | 1-(1-(2-Thienyl)cyclohexyl)piperidine | More potent than PCP |

| This compound | Bromonitrophenyl substitution | Research compound (unconfirmed bioactivity) |

Key Findings :

- PCP analogs like TCP and PHP (phencycloclohexylpyrrolidine) demonstrate how substituent changes (e.g., thiophene vs. pyrrolidine) modulate potency and receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.